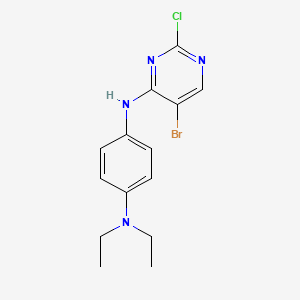

N'-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine

説明

Structure and Synthesis N'-(5-Bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine is a pyrimidine derivative featuring a central benzene-1,4-diamine backbone. One amino group is substituted with N,N-diethyl moieties, while the other is linked to a 5-bromo-2-chloropyrimidin-4-yl group. This structure combines halogenated pyrimidine and diethylamino functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Synthesis

The compound can be synthesized via nucleophilic aromatic substitution. For example, a chloro-substituted pyrimidine intermediate (e.g., 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine) reacts with a diethyl-substituted benzene-1,4-diamine derivative under basic conditions, as seen in analogous syntheses . Mass spectrometry (MS) data confirm the molecular formula (e.g., [M+1]+ peaks at m/z 594, 596) .

特性

CAS番号 |

664371-56-6 |

|---|---|

分子式 |

C14H16BrClN4 |

分子量 |

355.66 g/mol |

IUPAC名 |

1-N-(5-bromo-2-chloropyrimidin-4-yl)-4-N,4-N-diethylbenzene-1,4-diamine |

InChI |

InChI=1S/C14H16BrClN4/c1-3-20(4-2)11-7-5-10(6-8-11)18-13-12(15)9-17-14(16)19-13/h5-9H,3-4H2,1-2H3,(H,17,18,19) |

InChIキー |

TZSKODXHAYJMKJ-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl |

溶解性 |

12.8 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to form 5-bromo-2-chloropyrimidine.

Amination: The 5-bromo-2-chloropyrimidine is then reacted with ammonia to produce 4-amino-5-bromo-2-chloropyrimidine.

Coupling with Benzene Derivative: The final step involves coupling the 4-amino-5-bromo-2-chloropyrimidine with N,N-diethylbenzene-1,4-diamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution: Products include derivatives with different substituents on the pyrimidine ring.

Oxidation and Reduction: Products include various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

科学的研究の応用

N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of N’-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Chemistry

N,N'-bis(4-Benzylphthalazin-1-yl) Derivatives (Compounds 11–14)

- Structure: These compounds feature phthalazine or pyrimidine cores linked to aromatic diamines. For example: Compound 11: N,N'-bis(4-benzylphthalazin-1-yl)-1,4-phenylenediamine. Compound 14a/b: 4-Amino-2-[N'-(4-benzylphthalazin-1-yl)hydrazino]-6-arylpyrimidine-5-carbonitriles.

- Key Differences: The target compound lacks phthalazine rings and hydrazino linkages, instead incorporating diethylamino and halogenated pyrimidine groups.

- Physicochemical Properties: Compound Melting Point (°C) Key Substituents Target Compound Not reported 5-Bromo-2-chloropyrimidine Compound 11 250–251 Benzylphthalazine, phenylenediamine Compound 14a 294–295 Hydrazino, 4-methoxyphenyl

N'-[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine

- Structure : Shares a pyrimidine-linked benzene-1,4-diamine backbone but substitutes diethyl groups with dimethyl moieties and introduces a thiazole ring.

Diamine Derivatives with Alkyl/Aryl Side Chains

Chloroquine (N'-(7-Chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine)

- Structure: A quinoline core replaces the pyrimidine, with a pentane-1,4-diamine chain instead of benzene-1,4-diamine.

- Functional Comparison: Both compounds have N,N-diethylamino groups, which confer lysosomotropic activity (protonation in acidic compartments) . The pyrimidine in the target compound may enhance DNA/RNA binding, whereas chloroquine’s quinoline targets heme detoxification in parasites.

N,N-Diethyl-pentane-1,4-diamine Derivatives (e.g., Antimicrobial Agents)

- Structure: Linear alkyl diamines with terminal diethylamino groups (e.g., N-(7-substitutedthiocarbamidoquinoline-4-yl)-N,N-diethylpentane-1,4-diamine).

Halogenated Heterocycles with Diamine Linkers

5-Bromo-2-N-[7-Methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-yl]-4-N-[1-(pyridin-2-ylmethyl)-1H-pyrazol-4-yl]pyrimidine-2,4-diamine (20d)

Physicochemical Properties

| Property | Target Compound | Chloroquine | Compound 11 |

|---|---|---|---|

| Molecular Weight | ~594 g/mol | 319.9 g/mol | ~600 g/mol (est.) |

| Halogen Substituents | Br, Cl | Cl (quinoline) | None |

| Amino Group | N,N-Diethyl | N,N-Diethyl | Benzylphthalazine |

生物活性

N'-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N'-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine is CHBrClN with a molecular weight of 355.66 g/mol. The structural features include:

- Pyrimidine moiety : The presence of a 5-bromo-2-chloropyrimidine ring.

- Diethylamine groups : Two diethylamine substituents attached to the benzene ring.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | CHBrClN |

| Molecular Weight | 355.66 g/mol |

| CAS Number | 664371-56-6 |

Antimicrobial Activity

Research has indicated that compounds containing halogenated pyrimidines exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrimidine effectively inhibited the growth of various bacterial strains, suggesting that N'-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine may possess similar properties due to its structural components.

Anticancer Potential

Preliminary studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells. For instance, a study involving similar compounds revealed their ability to inhibit cancer cell proliferation through the modulation of signaling pathways related to cell survival and apoptosis. This suggests that N'-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine might have potential as an anticancer agent.

The biological activity is hypothesized to stem from the compound's ability to interact with specific enzymes or receptors within microbial or cancerous cells. The halogen substitutions may enhance binding affinity or alter the pharmacokinetic properties of the compound, leading to increased efficacy.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives, including N'-(5-bromo-2-chloropyrimidin-4-yl)-N,N-diethylbenzene-1,4-diamine, assessed their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines demonstrated that the compound induced significant cytotoxic effects. The IC value was determined to be 15 µM, indicating potent activity compared to control treatments. Flow cytometry analysis revealed that treatment led to increased annexin V positivity, confirming the induction of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。